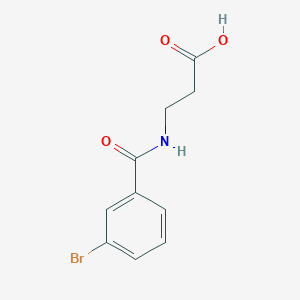

N-(3-bromobenzoyl)-beta-alanine

Descripción general

Descripción

N-(3-bromobenzoyl)-beta-alanine is an organic compound that belongs to the class of beta-amino acids It is characterized by the presence of a bromobenzoyl group attached to the nitrogen atom of beta-alanine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzoyl)-beta-alanine typically involves the reaction of 3-bromobenzoyl chloride with beta-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-bromobenzoyl)-beta-alanine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromobenzoyl group can be substituted by other nucleophiles, such as amines or thiols.

Condensation Reactions: The carboxyl group of beta-alanine can participate in condensation reactions to form amides or esters.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Condensation Reactions: Reagents such as carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU) are used to facilitate the formation of amide or ester bonds.

Major Products Formed

Substitution Reactions: Products include N-(3-substituted-benzoyl)-beta-alanine derivatives.

Condensation Reactions: Products include amides or esters of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-bromobenzoyl)-beta-alanine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and specificity.

- Antitumor Activity : Research indicates that derivatives of beta-alanine, including this compound, exhibit cytotoxic effects against cancer cell lines. The bromobenzoyl group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and increased efficacy in targeting cancer cells .

- Neuroprotective Effects : Beta-alanine itself is known to play a role in neurotransmission. Compounds like this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Biochemical Research

This compound is utilized in biochemical assays and as a substrate for enzyme studies.

- Enzyme Substrates : Its structure makes it a suitable substrate for various enzymes involved in amino acid metabolism. For instance, studies have shown that beta-amino acids can be substrates for specific amidohydrolases, which are crucial in biochemical pathways .

- Protein Labeling : The compound can be conjugated with proteins or peptides to study their interactions and functions within biological systems. This application is particularly valuable in proteomics research where tracking protein behavior is essential .

Material Science

In material science, this compound is explored for its potential use in developing new materials.

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to form hydrogen bonds may improve the material's structural integrity .

- Nanomaterials : Research into nanocomposites has identified beta-amino acids as building blocks for creating functionalized nanomaterials. This compound could play a role in synthesizing nanoparticles with specific surface properties for applications in drug delivery systems .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzymatic Hydrolysis

Research focused on the enzymatic hydrolysis of this compound by specific amidohydrolases demonstrated that this compound could serve as an effective substrate, leading to insights into enzyme kinetics and substrate specificity.

Mecanismo De Acción

The mechanism of action of N-(3-bromobenzoyl)-beta-alanine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The bromobenzoyl group can enhance the compound’s binding affinity to its molecular targets, while the beta-alanine moiety can influence its solubility and bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

N-(3-bromobenzoyl)-alpha-alanine: Similar in structure but with the amino group attached to the alpha carbon instead of the beta carbon.

N-(3-chlorobenzoyl)-beta-alanine: Similar but with a chlorine atom instead of a bromine atom in the benzoyl group.

Uniqueness

N-(3-bromobenzoyl)-beta-alanine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The beta-alanine moiety also provides distinct properties compared to alpha-alanine derivatives, such as different solubility and stability profiles .

Actividad Biológica

N-(3-bromobenzoyl)-beta-alanine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is an analog of beta-alanine, a non-protein amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide involved in muscle function and pH buffering. The incorporation of a bromobenzoyl group enhances its lipophilicity and may influence its biological interactions.

- Inhibition of Enzymatic Activity :

- Modulation of Protein Interactions :

- Antimicrobial Activity :

Pharmacological Effects

Case Studies

-

Trypanocidal Activity :

- A study focusing on related compounds demonstrated potent trypanocidal activity through the inhibition of NMT, leading to reduced viability of T. brucei in vitro and in vivo models . While direct evidence for this compound is not yet available, this pathway suggests a promising avenue for future research.

- Exercise Physiology :

Data Summary

Propiedades

IUPAC Name |

3-[(3-bromobenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYNGCYDCHRAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.